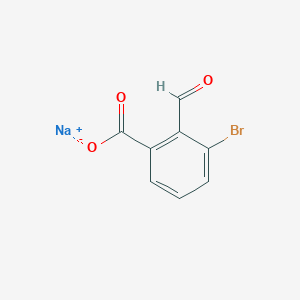![molecular formula C21H31N3O4 B13711563 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is a complex organic compound that features a benzoic acid core substituted with a piperidyl and piperazinyl group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid typically involves multiple steps:
Formation of the Piperazinyl Intermediate: The initial step involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group to form Boc-piperazine.
Coupling with Benzoic Acid Derivative: The Boc-protected piperazine is then coupled with a benzoic acid derivative under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazinyl and piperidyl groups.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Coupling Agents: EDCI and DMAP are frequently used in the coupling reactions to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid involves its interaction with specific molecular targets. The piperazinyl and piperidyl groups can interact with enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine group but is attached to a pyridine ring instead of a benzoic acid.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound is closely related, differing mainly in the presence of the Boc protecting group.
Uniqueness
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C21H31N3O4 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
VPBRWWHXQDNVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)

![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)

